N-(2-fluorophenyl)-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide
Description
N-(2-FLUOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.
Properties
Molecular Formula |
C20H18FN3O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C20H18FN3O2/c21-15-6-3-4-7-16(15)23-19(25)13-9-10-14-17(12-13)22-18-8-2-1-5-11-24(18)20(14)26/h3-4,6-7,9-10,12H,1-2,5,8,11H2,(H,23,25) |
InChI Key |
YYYYTXHSLHXOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4F)C(=O)N2CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-FLUOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinazoline core structure and introduce the fluorophenyl group through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-FLUOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could produce a variety of derivatives with different substituents.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-FLUOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide, N-(2-fluorophenyl)-: This compound shares the fluorophenyl group but has a different core structure.
Other Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Uniqueness
N-(2-FLUOROPHENYL)-12-OXO-6H,7H,8H,9H,10H,12H-AZEPINO[2,1-B]QUINAZOLINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
